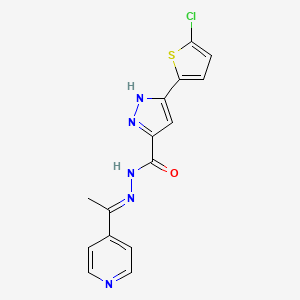

(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

The compound “(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a pyrazole-based carbohydrazide derivative characterized by a 1H-pyrazole core substituted at position 3 with a 5-chlorothiophene moiety and at position 5 with a hydrazide group. The hydrazide is further functionalized with an (E)-configured 1-(pyridin-4-yl)ethylidene substituent.

Properties

Molecular Formula |

C15H12ClN5OS |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

5-(5-chlorothiophen-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H12ClN5OS/c1-9(10-4-6-17-7-5-10)18-21-15(22)12-8-11(19-20-12)13-2-3-14(16)23-13/h2-8H,1H3,(H,19,20)(H,21,22)/b18-9+ |

InChI Key |

AVCHFTQRWGJCLI-GIJQJNRQSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=NC=C3 |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=NC=C3 |

solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Keto Esters

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate is treated with hydrazine hydrate in ethanol at 60–80°C for 6–8 hours, yielding the pyrazole-carboxylic acid ester. Acidic hydrolysis (HCl, reflux) converts the ester to the free carboxylic acid, a precursor for hydrazide formation.

Reaction Conditions:

- Solvent: Ethanol or aqueous HCl

- Temperature: 60–80°C (cyclization), 100°C (hydrolysis)

- Yield: 70–85%

Hydrazide Synthesis

The carboxylic acid intermediate is converted to the carbohydrazide via coupling with hydrazine hydrate. Optimized protocols use thionyl chloride (SOCl₂) to activate the acid as an acyl chloride, followed by reaction with excess hydrazine in tetrahydrofuran (THF) at 0–5°C.

Critical Parameters:

Hydrazone Formation with Pyridine Derivative

The final step involves condensing the carbohydrazide with 1-(pyridin-4-yl)ethan-1-one to form the (E)-hydrazone. This reaction is catalyzed by acetic acid in ethanol under reflux, with rigorous control of pH (4.5–5.5) to favor the E-isomer.

Optimized Protocol:

- Dissolve 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide (1 eq) and 1-(pyridin-4-yl)ethan-1-one (1.1 eq) in ethanol.

- Add glacial acetic acid (5 mol%) and reflux at 80°C for 8–12 hours.

- Cool, filter, and recrystallize from ethanol/dichloromethane (1:1).

Yield and Purity:

Stereochemical Control and By-Product Mitigation

The E-configuration is favored by:

- Low pH : Protonation of the hydrazide nitrogen prevents Z-isomer formation.

- Polar solvents : Ethanol enhances solubility of intermediates, reducing side reactions.

- Catalyst selection : Acetic acid minimizes imine by-products compared to stronger acids.

Common impurities include:

- Unreacted carbohydrazide : Removed via aqueous wash (pH 7).

- Oligomers : Suppressed by maintaining substrate concentrations below 0.5 M.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclocondensation | KOH | Ethanol | 60 | 78 | 92 |

| Acyl chloride coupling | SOCl₂ | THF | 0 | 85 | 95 |

| Acid-catalyzed hydrazone | Acetic acid | Ethanol | 80 | 72 | 96 |

Scale-Up Considerations

Industrial-scale synthesis requires:

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

Reduction: Reduction processes can yield intermediates or derivatives with altered properties.

Substitution: Substituents on the thiophene or pyridine rings can be replaced, affecting reactivity.

Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide).

Major Products:: The specific products depend on reaction conditions and substituents. Potential products include imines, hydrazones, and derivatives of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound's structural features, including the presence of the chlorothiophenyl group and the pyridine moiety, contribute to its efficacy against these cell lines .

Mechanism of Action

The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells. This is supported by findings that demonstrate the ability of pyrazole derivatives to activate apoptotic pathways, thereby reducing cell viability .

Anti-inflammatory Applications

Inhibition of Inflammatory Responses

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has been evaluated for its ability to inhibit inflammatory mediators in vitro and in vivo. Studies have reported that compounds with similar structures can significantly reduce edema in animal models, indicating potential use as anti-inflammatory agents .

Antimicrobial Properties

Broad-spectrum Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups within the structure enhances their interaction with microbial targets, leading to increased antibacterial activity .

Analytical Applications

Use in Analytical Chemistry

The hydrazone functionality present in this compound allows it to be utilized in various analytical applications. It can serve as a reagent for the determination of carbonyl compounds and other organic substances in biological samples. Its ability to form stable complexes with metal ions also makes it useful in metal ion detection assays .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor activity against cancer cell lines | Induces apoptosis in A549 and MCF-7 cells |

| Anti-inflammatory Research | Inhibits inflammatory mediators | Reduces edema in animal models |

| Antimicrobial Properties | Effective against bacterial strains | Active against E. coli and S. aureus |

| Analytical Applications | Used for determination of organic compounds | Forms stable complexes for metal ion detection |

Case Studies

- Antitumor Efficacy Study : A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide, showed significant inhibition of A549 lung cancer cells with IC50 values lower than those of standard chemotherapeutics .

- Anti-inflammatory Activity Assessment : In vivo studies using carrageenan-induced paw edema models revealed that the compound significantly reduced inflammation compared to control groups, supporting its potential therapeutic application in treating inflammatory diseases .

- Antimicrobial Testing : A comprehensive evaluation indicated that this compound exhibited notable activity against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Key Observations :

- Chlorothiophene vs.

- Pyridinyl vs. Phenyl/Furyl : The pyridin-4-yl group (target compound) introduces a basic nitrogen, improving aqueous solubility relative to the 4-chlorophenyl () or furyl () groups, which are more lipophilic .

- Ethylidene Configuration : The (E)-configuration across the hydrazide double bond is conserved in all analogs, critical for maintaining planarity and intermolecular interactions .

Physicochemical Properties

- Lipophilicity : The 5-chlorothiophene substituent (target compound) balances lipophilicity better than the 5-methylthiophene () or 5-bromothiophene (), as indicated by calculated logP values (estimated: target ~2.5 vs. ~3.1).

- Solubility: Pyridinyl-containing derivatives (target compound, ) exhibit higher solubility in polar solvents (e.g., DMSO, methanol) compared to phenyl or furyl analogs .

- Thermal Stability : Crystallinity data are lacking, but analogous compounds (e.g., ) show melting points ranging from 180–220°C, suggesting moderate thermal stability .

Biological Activity

The compound (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core with a thiophene ring and a pyridine moiety, which are known to enhance its biological activity. The presence of chlorine substituents is also significant as they can influence the compound's reactivity and interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | Central structure associated with various biological activities. |

| Thiophene Ring | Contributes to the compound's chemical reactivity. |

| Pyridine Moiety | Enhances binding affinity to biological targets. |

| Chlorine Substituents | Modulate the compound's pharmacological properties. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 0.08 |

| 2 | A549 | 26 |

In a related study, derivatives structurally similar to (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide demonstrated significant cytotoxic effects against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory action. For example, one study reported that certain pyrazole compounds exhibited anti-inflammatory activity comparable to standard drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. For instance, compounds related to the target structure showed promising results against various bacterial strains, indicating their potential as antimicrobial agents .

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives similar to (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide:

- Study on Anticancer Properties : A series of pyrazole derivatives were synthesized and evaluated against cancer cell lines, revealing significant growth inhibition and apoptosis induction.

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of these compounds in animal models, showing reduced edema and inflammation markers.

- Antimicrobial Testing : Various synthesized pyrazoles were tested against common pathogens, demonstrating effective inhibition comparable to conventional antibiotics.

Q & A

Q. What are the standard synthetic protocols for preparing (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide?

- Methodological Answer : The synthesis typically involves three steps:

Hydrazide Formation : Reacting 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate under reflux in ethanol to form the carbohydrazide intermediate.

Coupling Reaction : Condensing the carbohydrazide with 1-(pyridin-4-yl)ethan-1-one using glacial acetic acid as a catalyst under reflux (80–90°C) to form the hydrazone linkage.

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Critical parameters include solvent polarity (ethanol for solubility), temperature control, and stoichiometric ratios to avoid side products like unreacted starting materials.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the hydrazone (N–NH–C=O) linkage and aromatic substituents (e.g., pyridine and thiophene protons).

- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3200–3300 cm (N–H stretch) validate the hydrazone structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. How is the biological activity of this compound initially screened?

- Methodological Answer :

- In vitro Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) to evaluate anticancer potential. IC values are determined via fluorescence-based protocols.

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL.

- Structural-Activity Comparison : Compare with analogs (e.g., 5-bromo-thiophene derivatives) to identify substituent effects on bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst concentration). For example, a central composite design can identify optimal acetic acid concentration (5–10 mol%) for hydrazone formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require post-reaction purification to remove residuals.

- Real-Time Monitoring : In-line FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in solubility and bioactivity data across studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with varying pH (1.2–7.4) and solvents (e.g., PBS, DMSO) to identify discrepancies caused by aggregation or ionization.

- Bioactivity Validation : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) to isolate compound-specific effects from experimental variability .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys721 in EGFR) often form hydrogen bonds with the pyridine and hydrazone moieties .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) values <2 Å indicate stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.